2-Methyl-3-(methylsulfonyl)phenylboronic acid physical properties
2-Methyl-3-(methylsulfonyl)phenylboronic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 2-Methyl-3-(methylsulfonyl)phenylboronic Acid
Introduction
2-Methyl-3-(methylsulfonyl)phenylboronic acid is a specialized organoboron compound that serves as a valuable building block in modern organic synthesis. As a member of the arylboronic acid family, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds. The strategic placement of a methyl group at the 2-position and a methylsulfonyl group at the 3-position on the phenyl ring imparts unique steric and electronic properties. These modifications influence the compound's reactivity, solubility, and stability, making it a tailored reagent for the synthesis of complex molecules in drug discovery and materials science. This guide provides a comprehensive overview of its core physical properties, analytical characterization methods, and best practices for its handling and storage, offering a critical resource for researchers and development professionals.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of a reagent are paramount for its effective use in experimental design. The properties of 2-Methyl-3-(methylsulfonyl)phenylboronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1313617-69-4 | [1] |
| Molecular Formula | C₈H₁₁BO₄S | [1] |
| Molecular Weight | 214.05 g/mol | [1] |
| Appearance | Inferred to be a solid, likely an off-white to white crystalline powder, based on related isomers. | [2][3][4] |
Melting Point Analysis
A definitive, experimentally determined melting point for 2-Methyl-3-(methylsulfonyl)phenylboronic acid is not prominently available in the current literature. However, the melting points of its structural isomers provide a valuable comparative context for estimating its thermal behavior.
| Isomer | Melting Point (°C) |
| 2-(Methylsulfonyl)phenylboronic acid | 84 |
| 4-(Methylsulfonyl)phenylboronic acid | 289-293 |
| (3-(Methylsulfonamido)phenyl)boronic acid | 90-96 |
The significant variation among isomers, particularly the high melting point of the 4-substituted isomer, highlights the profound impact of substituent placement on crystal lattice packing and intermolecular forces. It is also critical to recognize that arylboronic acids can readily dehydrate to form cyclic trimeric anhydrides known as boroxines, which can affect the accuracy of melting point measurements.[5]
Solubility Profile
Specific solubility data for this compound is limited. However, the general solubility characteristics can be inferred from the behavior of phenylboronic acids and the influence of its functional groups. Phenylboronic acids typically exhibit good solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and poor solubility in nonpolar hydrocarbon solvents.[6] The presence of the methylsulfonyl group, a polar moiety, is known to enhance the solubility of related compounds in various solvents.[3]
Recommended Solvents for Experimentation:
-
High Solubility: Tetrahydrofuran (THF), Dioxane, Acetone, Methanol
-
Moderate Solubility: Dichloromethane (DCM), Chloroform
-
Low Solubility: Hexanes, Toluene
Spectroscopic and Analytical Characterization
Structural verification of 2-Methyl-3-(methylsulfonyl)phenylboronic acid relies on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons:
-
Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.5 ppm), with coupling patterns determined by their positions relative to each other.
-
Sulfonyl Methyl Protons: A sharp singlet (approx. 3.0-3.5 ppm) corresponding to the three protons of the -SO₂CH₃ group.
-
Aryl Methyl Protons: A singlet (approx. 2.0-2.5 ppm) for the three protons of the aryl-CH₃ group.
-
Boronic Acid Protons: A broad singlet for the -B(OH)₂ protons, which is often exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum will corroborate the structure by showing eight distinct carbon signals: six for the aromatic ring (four substituted, two unsubstituted) and one for each of the methyl groups.
-
¹¹B NMR: This technique is particularly diagnostic for boronic acids.[7] It allows for direct observation of the boron atom. A signal in the range of 27-33 ppm is characteristic of the trigonal planar (sp²) boron center in the boronic acid form.[7][8] Upon complexation, for instance with a diol, this signal would shift upfield to indicate the formation of a tetrahedral (sp³) boronate ester.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound (214.05 g/mol ). High-resolution mass spectrometry (HRMS) can further validate the elemental composition (C₈H₁₁BO₄S).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
O-H Stretch: A broad band around 3200-3600 cm⁻¹ for the hydroxyl groups of the boronic acid.
-
C-H Stretch: Signals around 2850-3000 cm⁻¹ for the methyl and aromatic C-H bonds.
-
S=O Stretch: Strong, characteristic bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) for the sulfone group.
-
B-O Stretch: A strong band around 1350-1400 cm⁻¹.
Experimental Protocol: Melting Point Determination
Accurate determination of the melting point is a fundamental measure of purity.
Objective: To determine the melting range of a solid sample of 2-Methyl-3-(methylsulfonyl)phenylboronic acid using a digital melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry, as moisture can depress the melting point. If necessary, dry the sample under vacuum.
-
Capillary Loading: Finely crush a small amount of the crystalline solid into a powder. Tap the open end of a capillary tube into the powder to collect a small amount of sample.
-
Sample Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the digital melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-20 °C/min to get a rough estimate.
-
Accurate Measurement: For an accurate reading, set the starting temperature to about 20 °C below the estimated melting point. Set the heating ramp rate to a slow 1-2 °C/min.
-
Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Post-Analysis: Allow the apparatus to cool before performing any subsequent measurements.
Causality and Trustworthiness: A slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate melting range. A sharp melting range (e.g., < 2 °C) is indicative of high purity, while a broad range suggests the presence of impurities or decomposition.
Caption: Workflow for Melting Point Determination.
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity and reactivity of arylboronic acids.
Stability Considerations
-
Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, especially under basic or acidic conditions.[9]
-
Boroxine Formation: As mentioned, boronic acids can undergo reversible self-condensation to form trimeric boroxine anhydrides upon loss of water. This does not typically affect their reactivity in cross-coupling reactions as the boroxine can re-hydrolyze in situ, but it can complicate analysis and characterization.[5]
-
Oxidative Instability: Arylboronic acids can be susceptible to oxidation.
Recommended Storage Protocol
To mitigate decomposition, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, typically 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and oxygen.[1]
-
Container: Use a tightly sealed container made of an inert material like glass or HDPE.[10]
-
Environment: Keep in a dark, dry place away from heat and direct sunlight.
Safety Information
While specific toxicology data for this compound is not available, related arylboronic acids are classified as irritants.[2] Standard laboratory safety precautions should be followed:
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Molecular Structure Visualization
The two-dimensional chemical structure of the compound is depicted below.
Caption: 2D Structure of 2-Methyl-3-(methylsulfonyl)phenylboronic acid.
Conclusion
2-Methyl-3-(methylsulfonyl)phenylboronic acid is a highly functionalized reagent with significant potential in synthetic chemistry. While some of its physical properties, such as a precise melting point, are not yet widely documented, a clear understanding of its molecular structure, expected analytical characteristics, and the general behavior of arylboronic acids provides a robust framework for its application. Adherence to proper storage and handling protocols is essential to ensure its stability and achieve reproducible results in research and development settings.
References
- Benchchem. Storage and handling guidelines for organoboronic acids to prevent decomposition.
- BLD Pharm. 2-Methyl-3-(methylsulfonyl)phenylboronic Acid.
- Sigma-Aldrich. 2-(Methylsulfonyl)phenylboronic acid AldrichCPR.
- Chem-Impex. 2-(Methylsulfonyl)phenylboronic acid.
- The Royal Society of Chemistry. Electronic Supporting Information.
- Sigma-Aldrich. (3-(Methylsulfonamido)phenyl)boronic acid.
- Theranostics. Supporting Information.
- Chem-Impex. 4-(Methylsulfonyl)phenylboronic acid.
- ChemicalBook. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum.
- ChemicalBook. 4-(METHYLSULFONYL)PHENYLBORONIC ACID.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data, 65(7), 3536-3543.
- Sigma-Aldrich. 3-(Methylsulfonyl)phenylboronic acid AldrichCPR.
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15079.
- Organic Syntheses. 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester.
- Sigma-Aldrich. 4-(Methanesulfonyl)phenylboronic acid ≥ 95.0%.
- Lab Alley. How to Store Boric Acid.
- SpectraBase. Phenylboronic acid - Optional[11B NMR] - Chemical Shifts.
Sources
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